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Compound of Interest

Compound Name: BDP TR azide

Cat. No.: B13722306 Get Quote

In the realm of multiplexed fluorescence imaging and flow cytometry, the selection of

appropriate fluorophores is paramount to achieving high-quality, reproducible data. This guide

provides a comprehensive evaluation of BDP TR azide, a red-emitting fluorescent probe, for its

suitability in multiplexing experiments. We compare its performance against common

alternatives—ROX azide and Texas Red azide—supported by experimental data and detailed

protocols.

Performance Comparison of Red Fluorescent
Azides
BDP TR azide, based on a borondipyrromethene scaffold, has emerged as a robust alternative

to traditional rhodamine-based dyes like ROX and Texas Red. Its key advantages lie in its

exceptional brightness, high photostability, and resistance to oxidation, which are critical for

demanding multiplexing applications.[1][2]

Spectral Properties and Brightness
The choice of fluorophore is fundamentally governed by its spectral characteristics. Below is a

comparison of the key spectral properties of BDP TR azide and its alternatives. Brightness is a

product of the molar extinction coefficient and the fluorescence quantum yield.
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Property BDP TR Azide
ROX Azide (5-
isomer)

Texas Red®
Azide

TR Azide
(Sulforhodami
ne 101)

Excitation Max

(nm)
589[1] 570[3] 586[4] 582[5]

Emission Max

(nm)
616[1] 591[3] 603[4] 600[5]

Molar Extinction

Coefficient (ε,

M⁻¹cm⁻¹)

69,000[1] 93,000[3] 116,000[4] 98,000[5]

Quantum Yield

(Φ)
0.9[1] 1.0[3] 0.93-0.97[4][6] 0.79[5]

Calculated

Brightness (ε ×

Φ)

62,100 93,000
~107,880 -

112,520
77,420

While ROX azide and Texas Red azide exhibit higher calculated brightness based on their

molar extinction coefficients and quantum yields, the practical performance of a fluorophore,

particularly in biological samples, is significantly influenced by its photostability and resistance

to environmental factors.

Photostability and Oxidation Resistance
A major limitation of rhodamine-based dyes like ROX and Texas Red is their susceptibility to

photobleaching and oxidation.[1] This can lead to a rapid loss of signal during image

acquisition, especially in experiments requiring prolonged or intense light exposure. BDP TR
azide, with its borondipyrromethene core, is significantly more resistant to both photobleaching

and chemical degradation.[1][7] This enhanced stability ensures a more reliable and

quantifiable signal throughout the experiment, a crucial factor for accurate colocalization and

quantitative analysis in multiplexed assays.
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The following protocols provide a framework for utilizing BDP TR azide in multiplexing

experiments. These are intended as a starting point and may require optimization for specific

cell types and experimental conditions.

Multiplexed Immunofluorescence Staining of EGFR
Signaling Pathway Components
This protocol details the simultaneous detection of two proteins in the Epidermal Growth Factor

Receptor (EGFR) signaling pathway using BDP TR azide and a green-emitting fluorophore.

Materials:

Cells cultured on coverslips

Metabolic Labeling Reagent (e.g., an alkyne-modified amino acid)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA in PBS)

Primary antibody 1 (e.g., rabbit anti-EGFR)

Primary antibody 2 (e.g., mouse anti-phospho-ERK)

Alkyne-modified secondary antibody (e.g., goat anti-rabbit-alkyne)

Secondary antibody conjugated to a green fluorophore (e.g., goat anti-mouse-Alexa Fluor

488)

BDP TR azide

Click chemistry reaction buffer (e.g., copper (II) sulfate, THPTA ligand, and a reducing agent

like sodium ascorbate)

DAPI nuclear stain
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Antifade mounting medium

Procedure:

Metabolic Labeling (Optional): If labeling newly synthesized proteins, incubate cells with an

alkyne-modified amino acid according to the manufacturer's instructions.

Cell Fixation and Permeabilization:

Wash cells with PBS.

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize with 0.25% Triton X-100 for 10 minutes.

Wash three times with PBS.

Blocking and Antibody Incubation:

Block with 1% BSA in PBS for 1 hour at room temperature.

Incubate with a cocktail of primary antibodies (rabbit anti-EGFR and mouse anti-phospho-

ERK) in blocking buffer overnight at 4°C.

Wash three times with PBS.

Incubate with a cocktail of secondary antibodies (goat anti-rabbit-alkyne and goat anti-

mouse-Alexa Fluor 488) in blocking buffer for 1 hour at room temperature in the dark.

Wash three times with PBS.

Click Chemistry Reaction:

Prepare the click reaction cocktail according to the manufacturer's protocol, containing

BDP TR azide, copper (II) sulfate, THPTA, and sodium ascorbate.
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Incubate the coverslips with the click reaction cocktail for 30 minutes at room temperature

in the dark.

Wash three times with PBS.

Counterstaining and Mounting:

Stain nuclei with DAPI for 5 minutes.

Wash three times with PBS.

Mount coverslips onto microscope slides using an antifade mounting medium.

Imaging:

Image using a fluorescence microscope with appropriate filter sets for DAPI (blue), Alexa

Fluor 488 (green), and BDP TR (red).

4-Color Flow Cytometry Panel Design
BDP TR azide can be integrated into multi-color flow cytometry panels. Its narrow emission

spectrum helps to minimize spectral overlap into adjacent channels.

Example 4-Color Panel:

Channel 1 (Blue): DAPI or Hoechst for viability/cell cycle.

Channel 2 (Green): FITC or Alexa Fluor 488 conjugated to an antibody for a highly

expressed surface marker (e.g., CD45).

Channel 3 (Yellow/Orange): PE or a PE-tandem dye for a moderately expressed marker.

Channel 4 (Red): BDP TR azide for detection of an alkyne-labeled target (e.g., incorporated

EdU for proliferation) or a protein labeled via an alkyne-conjugated antibody.

General Protocol for Intracellular Click Reaction in Flow Cytometry:

Cell Preparation and Staining:
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Prepare a single-cell suspension.

Perform surface antibody staining according to standard protocols.

Fix and permeabilize cells using a commercially available kit.

Perform intracellular antibody staining if required.

Click Chemistry Reaction:

Resuspend cells in the click reaction cocktail containing BDP TR azide.

Incubate for 30 minutes at room temperature in the dark.

Wash cells with permeabilization buffer.

Data Acquisition:

Resuspend cells in flow cytometry staining buffer.

Acquire data on a flow cytometer with appropriate laser and filter configurations.

Ensure proper compensation controls are run for all fluorophores in the panel.

Visualizations
EGFR Signaling Pathway
The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR)

signaling cascade, a pathway frequently investigated using multiplexed immunofluorescence to

study protein localization and activation status.

Plasma Membrane Cytoplasm Nucleus

EGF EGFR
Binding & Dimerization

Grb2

Autophosphorylation &
Recruitment Sos Ras Raf MEK ERK Transcription Factors

(e.g., c-Fos, c-Jun)
Translocation Gene Expression

(Proliferation, Survival)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b13722306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13722306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Simplified EGFR signaling pathway.

Experimental Workflow for Multiplexed
Immunofluorescence
This diagram outlines the key steps in the multiplexed immunofluorescence protocol described

above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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